molecular formula C16H19BrN2O2 B240061 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide

5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide

Cat. No. B240061
M. Wt: 351.24 g/mol
InChI Key: WHVGRGQRVIEYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, also known as DMXB-A, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of inflammation, and the promotion of neuroprotection. These effects are mediated by the activation of the α7 nAChR and the downstream signaling pathways that are involved in these processes.

Advantages and Limitations for Lab Experiments

5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has several advantages for lab experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, its potential for off-target effects, and the need for specialized equipment and expertise to conduct experiments with this compound.

Future Directions

There are several future directions for research on 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, including the development of more potent and selective α7 nAChR agonists, the investigation of the effects of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide on different neurological and psychiatric disorders, and the exploration of the mechanisms underlying its neuroprotective and anti-inflammatory effects. Additionally, the potential use of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide as a therapeutic agent in clinical settings should be further explored.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(diethylamino)-2-methylphenol to produce the intermediate compound. The final step involves the bromination of the intermediate compound to produce 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide.

Scientific Research Applications

5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection.

properties

Product Name

5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

5-bromo-N-[4-(diethylamino)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C16H19BrN2O2/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-16(20)14-8-9-15(17)21-14/h6-10H,4-5H2,1-3H3,(H,18,20)

InChI Key

WHVGRGQRVIEYBF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

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